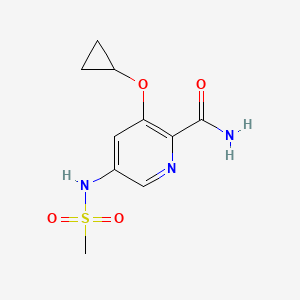
3-Cyclopropoxy-5-(methylsulfonamido)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and a methylsulfonamido group attached to the picolinamide core .
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)picolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the methylsulfonamido group is added via sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-Cyclopropoxy-5-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
3-Cyclopropoxy-5-(methylsulfonamido)picolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
3-Cyclopropoxy-5-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-(methylsulfonamido)picolinamide: This compound has a similar structure but differs in the position of the methylsulfonamido group.
Picolinamide derivatives: Other derivatives of picolinamide, such as those with different substituents on the aromatic ring, can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methanesulfonamido)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-18(15,16)13-6-4-8(17-7-2-3-7)9(10(11)14)12-5-6/h4-5,7,13H,2-3H2,1H3,(H2,11,14) |
InChI Key |
WMRACOFBQPVSRT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















